molecular formula C15H13N3OS B3745613 N-(4-methoxyphenyl)-N-[4-(3-thienyl)-2-pyrimidinyl]amine

N-(4-methoxyphenyl)-N-[4-(3-thienyl)-2-pyrimidinyl]amine

Cat. No.: B3745613
M. Wt: 283.4 g/mol
InChI Key: MDRTZEABHFJTDX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-[4-(3-thienyl)-2-pyrimidinyl]amine is an organic compound that belongs to the class of heterocyclic amines This compound features a pyrimidine ring substituted with a thienyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-[4-(3-thienyl)-2-pyrimidinyl]amine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.

    Substitution with Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.

    Introduction of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a methoxyphenyl amine reacts with the pyrimidine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidine ring or the nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-[4-(2-thienyl)-2-pyrimidinyl]amine
  • N-(4-methoxyphenyl)-N-[4-(3-furyl)-2-pyrimidinyl]amine
  • N-(4-methoxyphenyl)-N-[4-(3-pyridyl)-2-pyrimidinyl]amine

Uniqueness

N-(4-methoxyphenyl)-N-[4-(3-thienyl)-2-pyrimidinyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thienyl and methoxyphenyl groups can confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-thiophen-3-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-13-4-2-12(3-5-13)17-15-16-8-6-14(18-15)11-7-9-20-10-11/h2-10H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRTZEABHFJTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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